molecular formula C22H20ClN7 B3413354 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine CAS No. 946218-67-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine

Cat. No.: B3413354
CAS No.: 946218-67-3
M. Wt: 417.9 g/mol
InChI Key: DECYDSUBFYXZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted at the 2-position with a 3-chlorophenylpiperazine moiety and at the 4-amino position with a phenyl group.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7/c23-16-5-4-8-18(15-16)29-11-13-30(14-12-29)22-27-20-19(24-9-10-25-20)21(28-22)26-17-6-2-1-3-7-17/h1-10,15H,11-14H2,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECYDSUBFYXZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Coupling with Pteridine Core: The piperazine intermediate is then coupled with a pteridine derivative, such as 4-chloropteridine, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane.

    Final Amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the pteridine core or the phenyl groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pteridine or phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Serotonin Receptor Modulation

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine exhibits affinity for various serotonin receptors, particularly:

Receptor Affinity (Ki) Source
5-Hydroxytryptamine receptor 1A83.2 nMMayo Clinic
5-Hydroxytryptamine receptor 2C160 nMUniversity of Turku
Alpha-2A adrenergic receptor106 nMEmory University

These interactions suggest its potential use in treating mood disorders and anxiety by modulating serotonin levels in the brain .

Dopaminergic Activity

The compound also shows activity at dopamine receptors, which are crucial in managing conditions such as schizophrenia and Parkinson's disease. The affinities for dopamine receptors indicate that it could be explored as a treatment option for these neurological disorders.

Antidepressant Properties

Given its structural similarity to known antidepressants, this compound may have potential as an antidepressant. Its ability to inhibit serotonin reuptake suggests it could enhance serotonergic transmission, similar to tricyclic antidepressants and SSRIs .

Mechanistic Studies

Research has demonstrated that the compound can effectively displace radiolabeled ligands from serotonin receptors, indicating its role as a competitive antagonist or agonist depending on the receptor type involved. This property is critical for understanding its therapeutic mechanisms and potential side effects.

Case Studies

Several studies have highlighted the compound's efficacy in preclinical models:

  • Study on Anxiety Models : In rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress, which is particularly relevant for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The pteridine core may also interact with various enzymes, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Structural Analogues with Varied Core Scaffolds

Quinoline-Based Analogs
  • ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) Core: Quinolone (antibiotic scaffold). Substituents: 3-Chlorophenylpiperazine linked via acetyl-piperazine. Synthesis: 38% yield via method A; crystallized from acetonitrile . Activity: Antibacterial (quinolone class), with structural modifications influencing bacterial gyrase inhibition .
Pteridine-Based Analogs
  • N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
    • Core : Pteridine (similar to the target compound).
    • Substituents : 4-Phenylpiperazine at position 2; 2,4-dimethylphenyl at position 3.
    • Key Differences : Absence of 3-chlorophenyl on piperazine; methyl groups on the phenylamine.
    • Implications : Reduced electron-withdrawing effects compared to 3-chlorophenyl may alter receptor binding or solubility .
Benzopyran-Based Analogs
  • 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide Core: Benzopyran (non-pteridine heterocycle). Substituents: 3-Chlorophenylpiperazine linked via acetamide. Activity: Unreported, but benzopyrans are associated with anti-inflammatory and CNS effects .

Substituent Modifications on Piperazine

3-Chlorophenyl vs. Other Aryl Groups
  • ND-8 (4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide): Substituent: 3-Chlorophenylpiperazine. NMR Data: Distinct $ ^1H $ and $ ^13C $ shifts due to electron-withdrawing Cl (e.g., aromatic protons at δ 7.2–7.4 ppm) .
  • D7 (N-Hydroxy-4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide): Substituent: 4-Trifluoromethylphenylpiperazine. Impact: CF$_3$ groups enhance lipophilicity but may reduce metabolic stability compared to Cl .
Phenyl vs. Substituted Phenyl on Amine
  • Target Compound : N-Phenyl at position 4.
  • N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine: Substituent: 2,4-Dimethylphenyl.

Biological Activity

Overview

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a complex organic compound notable for its interactions with various biological targets, particularly in the realm of pharmacology. This compound primarily acts as a ligand for the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor , which are critical in numerous physiological processes.

The biological activity of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is largely mediated through its binding to the aforementioned receptors:

  • 5-HT2A Receptor : Upon binding, the compound induces conformational changes that activate downstream signaling pathways involved in mood regulation, appetite, and sleep.
  • Alpha-1A Adrenergic Receptor : The interaction influences adrenergic signaling, which plays a role in smooth muscle contraction and neurotransmitter release, impacting cardiovascular functions.

Research Findings

Recent studies have evaluated the compound's biological potentials through various assays:

  • Antimicrobial Activity : In vitro studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine were tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin and fluconazole .
  • Anticancer Activity : The compound has also been assessed for its anticancer properties using the MTT assay. Some derivatives showed promising results, although they were generally less effective than established chemotherapeutic agents such as 5-fluorouracil .
  • Molecular Docking Studies : Molecular docking simulations indicate that the compound exhibits a strong binding affinity for its target receptors, suggesting potential therapeutic applications in treating disorders related to serotonin and adrenergic signaling .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • A study synthesized piperazine derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possessed moderate to significant antimicrobial activity, highlighting the potential of piperazine-containing compounds in drug development .

Comparative Analysis

The following table summarizes the biological activities of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine compared to similar compounds:

Compound NameTarget ReceptorsAntimicrobial ActivityAnticancer Activity
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine5-HT2A, Alpha-1AModerateModerate
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenyldihydropyrimidinone5-HT2ASignificantLow
2-[4-(3-bromophenyl)piperazin-1-yl]-N-phenyldihydropyrimidinoneAlpha-1ALowSignificant

Q & A

Q. What are the standard synthetic protocols for synthesizing 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the pteridine core followed by piperazine coupling. Key steps include:

  • Nucleophilic substitution at the pteridin-4-amine position using 3-chlorophenylpiperazine under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
  • Final characterization using LC-MS and 1^1H NMR to confirm molecular weight and regioselectivity .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR (in DMSO-d6d_6 or CDCl3_3) to confirm substituent positions and piperazine ring conformation .
  • Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion verification (e.g., m/z 452 [M + H]+^+ observed in related piperazine-pteridine derivatives) .
  • HPLC-PDA: Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies in piperazine-containing analogs during synthesis?

Methodological Answer:

  • Chiral HPLC or SFC: Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) to resolve racemic mixtures .
  • X-ray Crystallography: Confirm absolute configuration of intermediates, as demonstrated in piperidine-pyrrolo[2,3-d]pyrimidine analogs .
  • Dynamic NMR: Monitor axial/equatorial ring-flipping in piperazine derivatives to assess conformational stability under varying temperatures .

Q. How should contradictory reports on biological activity (e.g., antimicrobial vs. inactive) be addressed?

Methodological Answer:

  • Dose-Response Validation: Re-test activity across multiple cell lines (e.g., Gram-positive/negative bacteria, cancer cells) with standardized protocols (MIC assays, IC50_{50} curves) .
  • Metabolite Screening: Use LC-MS/MS to rule out prodrug activation or degradation artifacts .
  • Target Engagement Assays: Employ biophysical methods (SPR, ITC) to confirm direct binding to purported targets like kinase domains or GPCRs .

Q. What strategies optimize structure-activity relationships (SAR) for receptor affinity?

Methodological Answer:

  • Substituent Scanning: Systematically modify the 3-chlorophenyl group (e.g., replace Cl with F, CF3_3) and measure affinity via radioligand binding assays .
  • Molecular Dynamics (MD) Simulations: Model piperazine-pteridine interactions with dopamine D2/D3 receptors to prioritize synthetic targets .
  • Free-Wilson Analysis: Quantify contributions of individual substituents to biological activity using regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
Reactant of Route 2
Reactant of Route 2
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.